N-(quinolin-5-yl)isonicotinamide
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Overview
Description
N-(quinolin-5-yl)isonicotinamide is a compound that features a quinoline ring system fused with an isonicotinamide moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its diverse applications in medicinal and industrial chemistry . The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)isonicotinamide typically involves the reaction of quinoline derivatives with isonicotinic acid or its derivatives. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper . The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactors to optimize yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(quinolin-5-yl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs targeting various diseases.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown its potential to bind with proteins involved in cancer pathways, such as the PI3K/AKT/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Isonicotinamide: Known for its antimicrobial properties.
Quinolone derivatives: Used in various therapeutic applications.
Uniqueness
N-(quinolin-5-yl)isonicotinamide stands out due to its combined structural features of quinoline and isonicotinamide, offering unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-quinolin-5-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(11-6-9-16-10-7-11)18-14-5-1-4-13-12(14)3-2-8-17-13/h1-10H,(H,18,19) |
InChI Key |
SMXJCOUXQASYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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